molecular formula C18H19NO2 B14345233 1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole CAS No. 91444-19-8

1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole

Cat. No.: B14345233
CAS No.: 91444-19-8
M. Wt: 281.3 g/mol
InChI Key: QVMNIRRPAMGSFK-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylhydrazine and ethyl acetoacetate.

    Condensation Reaction: The starting materials undergo a Fischer indole synthesis, where 4-methoxyphenylhydrazine reacts with ethyl acetoacetate under acidic conditions to form the indole core.

    Alkylation: The indole core is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the 1-position.

    Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst to introduce the methoxy groups at the 6- and 4-positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated indoles and other substituted derivatives.

Scientific Research Applications

1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-Ethyl-6-methoxy-2-(4-methoxyphenyl)-1H-indole can be compared with other indole derivatives:

    Similar Compounds: Indole-3-acetic acid, 5-methoxyindole, and 2-phenylindole.

    Uniqueness: The presence of the ethyl and methoxy groups at specific positions on the indole ring imparts unique chemical and biological properties, distinguishing it from other indole derivatives.

Properties

CAS No.

91444-19-8

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

1-ethyl-6-methoxy-2-(4-methoxyphenyl)indole

InChI

InChI=1S/C18H19NO2/c1-4-19-17(13-5-8-15(20-2)9-6-13)11-14-7-10-16(21-3)12-18(14)19/h5-12H,4H2,1-3H3

InChI Key

QVMNIRRPAMGSFK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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